4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide
Beschreibung
4'-Methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core with a methoxy group at the 4' position and a sulfonamide-linked thiazole-piperidine moiety. Its structural complexity confers unique physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-28-20-8-4-18(5-9-20)19-6-10-21(11-7-19)30(26,27)24-15-17-3-2-13-25(16-17)22-23-12-14-29-22/h4-12,14,17,24H,2-3,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAFTXQBDPQSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. Compounds with similar structures, such as those containing thiazole and imidazole moieties, have been found to interact with a variety of biological targets. These include enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the corresponding biochemical pathways.
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys.
Result of Action
Based on the known effects of similar compounds, it may lead to changes in cellular signaling, gene expression, or other cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues. For example, the activity of some compounds can be enhanced or inhibited by the presence of certain ions or other molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Differences
The compound’s methoxy group distinguishes it from analogs with halogen or electron-withdrawing substituents. For example:
- B8 exhibits a higher melting point (214–215°C vs. unrecorded for the target compound), attributed to stronger intermolecular halogen bonding .
- 4'-(Trifluoromethoxy)-N-(3,4,5-trimethoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide (D3) : The trifluoromethoxy group enhances metabolic stability but may reduce membrane permeability due to increased polarity. D3’s lower melting point (136–137°C) suggests weaker crystal packing vs. methoxy analogs .
Thiazole-Piperidine vs. Other Heterocycles
The thiazole-piperidine moiety differentiates the compound from triazole- or pyrazole-containing sulfonamides:
- ARC36 (4-(1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)thiazole) : ARC36’s tetrazole group enhances angiotensin II receptor binding via ionic interactions, whereas the target compound’s thiazole-piperidine may favor hydrophobic pocket interactions .
- 3,5-Dichloro-4'-((diethylamino)methyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-sulfonamide (58): The diethylamino group in 58 improves solubility but reduces target selectivity compared to the rigid thiazole-piperidine scaffold .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
